3-Methyl-4-(oxan-2-yloxy)butanenitrile

Description

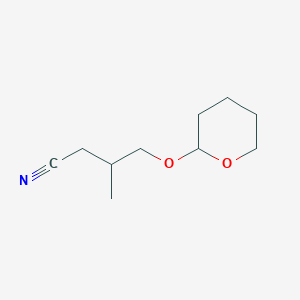

3-Methyl-4-(oxan-2-yloxy)butanenitrile is a nitrile-containing organic compound featuring a tetrahydropyran (oxane) ether moiety. Its structure comprises a butanenitrile backbone with a methyl group at the 3-position and a tetrahydropyran-2-yloxy group at the 4-position. The tetrahydropyranyl (THP) ether group is often employed as a protecting group for alcohols, enhancing stability during synthetic procedures .

Properties

Molecular Formula |

C10H17NO2 |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

3-methyl-4-(oxan-2-yloxy)butanenitrile |

InChI |

InChI=1S/C10H17NO2/c1-9(5-6-11)8-13-10-4-2-3-7-12-10/h9-10H,2-5,7-8H2,1H3 |

InChI Key |

AZWSYGNSEHXDBG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC#N)COC1CCCCO1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 3-Methyl-4-(oxan-2-yloxy)butanenitrile, a comparison is drawn with analogous nitrile-bearing compounds from recent literature. Key structural and functional differences are highlighted below.

Structural Analogues and Substituent Effects

4-(2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yloxy)butanenitrile (12d) Structure: This compound features a flavonoid-derived aromatic system with multiple hydroxyl groups and a nitrile-terminated butoxy chain . Properties:

- Higher polarity due to phenolic -OH groups, leading to a melting point of 169–171°C .

- Enhanced hydrogen-bonding capacity, as evidenced by broad -OH signals in $ ^1H $-NMR (δ 10.86–12.68 ppm) .

- Applications: Potential antioxidant or bioactive properties due to the polyphenolic framework. Contrast with Target Compound:

- The absence of a THP ether in 12d reduces its stability under acidic conditions but increases its reactivity in polar media.

3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)-yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (9) Structure: A highly functionalized nucleoside analogue with a nitrile-phosphoramidite group and multiple protecting groups (e.g., tert-butyldimethylsilyl, trityl) . Properties:

- Designed for solid-phase oligonucleotide synthesis, leveraging the phosphoramidite group for chain elongation.

- The bulky silyl and trityl groups enhance solubility in nonpolar solvents and prevent undesired side reactions. Contrast with Target Compound:

- The THP ether in this compound is less sterically demanding than the silyl/trityl groups in Compound 9, making it more suitable for small-molecule synthesis rather than polymer-based applications.

- The nitrile group in Compound 9 participates in phosphoramidite chemistry, whereas in the target compound, it remains available for further functionalization (e.g., reduction to amines).

Physicochemical and Spectroscopic Data

*Calculated based on molecular formula.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.